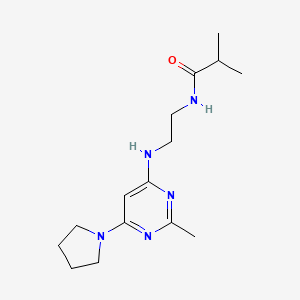
4-Fluoro-3-methoxybenzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methoxybenzamidine is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of drug development. It is a derivative of benzamidine, which is a well-known inhibitor of serine proteases. The addition of a fluorine atom and a methoxy group to the benzamidine scaffold has been shown to enhance its inhibitory activity and selectivity towards certain proteases.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methoxybenzamidine involves the formation of a covalent bond between the inhibitor and the active site of the protease. The fluorine atom and the methoxy group on the benzamidine scaffold enhance the binding affinity and selectivity of the inhibitor towards certain proteases. The inhibition of the protease activity leads to the suppression of the physiological processes that are dependent on the protease activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Fluoro-3-methoxybenzamidine depend on the specific protease that is inhibited by the compound. For example, the inhibition of thrombin by 4-Fluoro-3-methoxybenzamidine can prevent blood coagulation, which can be useful in the treatment of thrombosis. Similarly, the inhibition of factor Xa can prevent the formation of blood clots, which can be useful in the prevention of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Fluoro-3-methoxybenzamidine in lab experiments is its potent and selective inhibitory activity towards certain proteases. This allows for the precise modulation of specific physiological processes that are dependent on the protease activity. However, one of the limitations of using 4-Fluoro-3-methoxybenzamidine is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays are necessary to ensure the safety and specificity of the compound.
Orientations Futures
There are several future directions for the research on 4-Fluoro-3-methoxybenzamidine. One of the directions is the optimization of the compound's inhibitory activity and selectivity towards specific proteases. This can be achieved through the modification of the benzamidine scaffold or the addition of other functional groups to the compound. Another direction is the development of novel drug delivery systems that can enhance the bioavailability and pharmacokinetics of the compound. Finally, the evaluation of the compound's efficacy in preclinical and clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-Fluoro-3-methoxybenzamidine involves the reaction of 4-fluoro-3-methoxybenzoic acid with ammonium hydroxide and formaldehyde. The reaction proceeds through a condensation reaction, followed by reduction with sodium borohydride to yield the final product. The purity of the compound can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Applications De Recherche Scientifique
4-Fluoro-3-methoxybenzamidine has been extensively studied for its potential applications in drug development. It has been shown to be a potent and selective inhibitor of various serine proteases such as trypsin, thrombin, and factor Xa. These proteases play a crucial role in various physiological processes such as blood coagulation, fibrinolysis, and inflammation. Therefore, the inhibition of these proteases can be useful in the treatment of various diseases such as thrombosis, stroke, and inflammation.
Propriétés
IUPAC Name |
4-fluoro-3-methoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKSHFWLXJBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=N)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxybenzamidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2637663.png)
![5-chloro-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2637668.png)

![(1,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2637670.png)

![3-(4-Fluorobenzyl)-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2637673.png)

![8-[[Bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2637677.png)